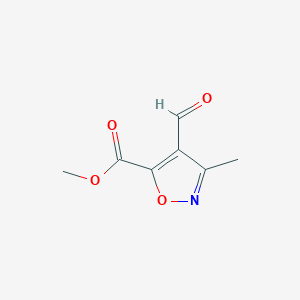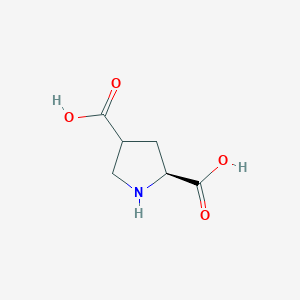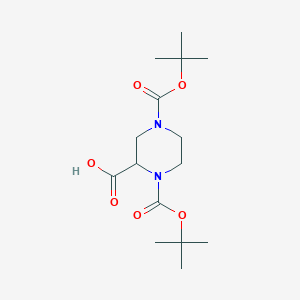
Methyl 4-formyl-3-methylisoxazole-5-carboxylate
Descripción general
Descripción
“Methyl 4-formyl-3-methylisoxazole-5-carboxylate” is a chemical compound with the molecular formula C7H7NO4 . It has a molecular weight of 169.13 g/mol . The IUPAC name for this compound is methyl 4-formyl-3-methyl-1,2-oxazole-5-carboxylate .
Molecular Structure Analysis
The molecular structure of “Methyl 4-formyl-3-methylisoxazole-5-carboxylate” includes a five-membered heterocyclic moiety . The InChI string representation of the molecule isInChI=1S/C7H7NO4/c1-4-5(3-9)6(12-8-4)7(10)11-2/h3H,1-2H3 . Physical And Chemical Properties Analysis
“Methyl 4-formyl-3-methylisoxazole-5-carboxylate” has several computed properties. It has a Hydrogen Bond Donor Count of 0 and a Hydrogen Bond Acceptor Count of 5 . It also has a Rotatable Bond Count of 3 . The Topological Polar Surface Area is 69.4 Ų .Aplicaciones Científicas De Investigación
Application 1: Drug Discovery
- Summary of the Application : Isoxazole is a five-membered heterocyclic moiety commonly found in many commercially available drugs . It’s significant in the field of drug discovery .
- Methods of Application : Various synthetic techniques are in use for isoxazole synthesis. Most synthetic methods employ Cu (I) or Ru (II) as catalysts for (3 + 2) cycloaddition reaction . However, due to the disadvantages associated with metal-catalyzed reactions, alternate metal-free synthetic routes are being developed .
- Results or Outcomes : The development of these new eco-friendly synthetic strategies has led to the synthesis of isoxazoles with significant biological interests .
Application 2: Antifungal Drugs
- Summary of the Application : Isoxazole derivatives have shown a wide spectrum of biological activities and therapeutic potential . They have been found to be effective against multi-drug resistant Candida strains .
- Methods of Application : The synthesis of new isoxazole derivatives is based on the most recent knowledge emerging from the latest research . For example, a series of 2-(5-methyl-3-(4-chloro/trifluoromethylphenyl)isoxazol-4-yl)-5-arylamino-1,3,4-oxadiazoles were synthesized and tested for in vitro antifungal activities .
- Results or Outcomes : The substitution of various groups on the isoxazole ring imparts different activity . Several marketed drugs with isoxazole nucleus belong to different categories with diverse therapeutic activities .
Application 3: Metal-Free Synthetic Routes
- Summary of the Application : The development of metal-free synthetic routes for the synthesis of isoxazoles has been a significant advancement . This is particularly important as most synthetic methods for isoxazole synthesis employ Cu (I) or Ru (II) as catalysts for (3 + 2) cycloaddition reaction .
- Methods of Application : The development of these new synthetic strategies has been driven by the need to overcome the disadvantages associated with metal-catalyzed reactions, such as high costs, low abundance, toxicity, significant generation of waste, and difficulty to separate from the reaction mixtures .
- Results or Outcomes : The development of these new eco-friendly synthetic strategies has led to the synthesis of isoxazoles with significant biological interests .
Application 4: Antiviral Activity
- Summary of the Application : Certain indole derivatives, which are structurally similar to isoxazoles, have been reported to exhibit antiviral activity .
- Methods of Application : The compound methyl 6-amino-4-isobutoxy-1H-indole-2-carboxylate was synthesized and tested for its inhibitory activity against influenza A .
- Results or Outcomes : The compound showed inhibitory activity against influenza A with IC 50 = 7.53 μmol/L and the highest selectivity index (SI) value 17 .
Application 5: Cytotoxic Effect
- Summary of the Application : Isoxazole derivatives have been found to exhibit cytotoxic effects . This makes them potential candidates for the development of anticancer drugs .
- Methods of Application : The synthesis of new isoxazole derivatives is based on the most recent knowledge emerging from the latest research . For example, 3,4,5-trisubstituted isoxazoles were synthesized and tested for their cytotoxic effects .
- Results or Outcomes : The biological activity such as the cytotoxic effect of 3,4,5-trisubstituted isoxazoles has been studied . The substitution of various groups on the isoxazole ring imparts different activity .
Application 6: Antimicrobial Activity
- Summary of the Application : Certain isoxazole derivatives have been found to exhibit antimicrobial activity . This makes them potential candidates for the development of new antimicrobial drugs .
- Methods of Application : The synthesis of new isoxazole derivatives is based on the most recent knowledge emerging from the latest research . For example, a new series of 2-oxazolines were synthesized and evaluated in vitro for the inhibition of six Candida species .
- Results or Outcomes : The increase in multi-drug resistant Candida strains has caused a sharp rise in life-threatening fungal infections in immunosuppressed patients . Novel antifungal drugs are needed to combat multi-drug-resistant yeasts .
Direcciones Futuras
Future research could focus on developing eco-friendly synthetic strategies for isoxazole derivatives, given their significance in drug discovery . Additionally, more studies could be conducted to explore the potential applications of “Methyl 4-formyl-3-methylisoxazole-5-carboxylate” in various fields.
Propiedades
IUPAC Name |
methyl 4-formyl-3-methyl-1,2-oxazole-5-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7NO4/c1-4-5(3-9)6(12-8-4)7(10)11-2/h3H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OZXPIMOUVJSMKM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=C1C=O)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 4-formyl-3-methylisoxazole-5-carboxylate | |
CAS RN |
161126-53-0 | |
| Record name | methyl 4-formyl-3-methyl-1,2-oxazole-5-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![[1,2,3]Triazolo[1,5-a]pyridine-7-carboxaldehyde](/img/structure/B64250.png)
![(+)-2,2'-Methylenebis[(3aR,8aS)-3a,8a-dihydro-8H-indeno[1,2-d]oxazole]](/img/structure/B64251.png)


![Furo[2,3-b]pyridine 7-oxide](/img/structure/B64265.png)

![(2S)-2-([(2-Chloropyridin-3-yl)carbonyl]amino)-4-(methylthio)butanoic acid](/img/structure/B64269.png)




![4,6-Dichloropyrido[3,4-d]pyrimidine](/img/structure/B64287.png)